molecular formula C10H12N2O2 B1608315 1-(2-Methoxyphenyl)imidazolidin-2-one CAS No. 62868-43-3

1-(2-Methoxyphenyl)imidazolidin-2-one

Cat. No. B1608315
CAS RN: 62868-43-3
M. Wt: 192.21 g/mol
InChI Key: PCHATQNMMNNTMY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)imidazolidin-2-one is a chemical compound with the linear formula C10H12N2O2 . It has a molecular weight of 192.219 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of imidazolidin-2-ones, including this compound, has been explored in various studies. One approach involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a methoxybenzene or a derivative thereof . The compound has a CAS Number of 62868-43-3 and an MDL number of MFCD02671067 .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by high regioselectivity . For instance, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .

Scientific Research Applications

Imidazolidin-4-ones in Oligopeptides

Imidazolidin-4-ones, closely related to 1-(2-Methoxyphenyl)imidazolidin-2-one, are utilized as skeletal modifications in bioactive oligopeptides. These modifications serve as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. The synthesis typically involves reacting an alpha-aminoamide with a ketone or an aldehyde to form an imine, followed by intramolecular cyclization. Notably, the formation of imidazolidin-4-ones exhibits stereoselectivity when reacted with benzaldehydes having o-carboxyl or o-methoxycarbonyl substituents, as demonstrated in the case of alpha-aminoamide derivatives of primaquine, an antimalarial drug. Computational and experimental studies have shown that intramolecular hydrogen bonds involving the C=O oxygen of the o-substituent play a crucial role in this stereoselectivity (Ferraz et al., 2007).

Biological Activity in Marine Compounds

Compounds with structures similar to this compound, such as 1,2,3-trithiane derivatives, have been identified in marine species like the New Zealand ascidian Aplidium sp. D. These compounds demonstrate biological activity, including anti-cancer properties, showcasing the potential of imidazolidin-2-ones and their derivatives in pharmaceutical applications (Copp et al., 1989).

Antimicrobial and Anticancer Properties

Imidazole-containing compounds, including those structurally related to this compound, are known for their extensive biological activities. These compounds, characterized by imidazole nitrogen, are pivotal in medicinal chemistry due to their antimicrobial and anticancer activities. The ionizable aromatic nature of the imidazole ring improves pharmacokinetic characteristics, optimizing solubility and bioavailability for medical applications (Ramanathan, 2017).

Corrosion Inhibition

Imidazole derivatives, including those resembling this compound, serve as corrosion inhibitors for metals in acidic solutions. The effectiveness of these inhibitors is attributed to their strong adsorption to metal surfaces, following the Langmuir model. This property is particularly useful in protecting infrastructure and machinery in industrial settings (Prashanth et al., 2021).

Synthesis and Reactivity Studies

Research on imidazole derivatives similar to this compound focuses on their synthesis and reactivity. For example, studies have been conducted on the solvent-free synthesis of imidazole derivatives, exploring their spectroscopic properties and reactivity through experimental and computational methods. Such research contributes to a deeper understanding of these compounds' chemical behaviors and potential applications in various fields, including pharmaceuticals and materials science (Hossain et al., 2018).

Biochemical Analysis

Biochemical Properties

1-(2-Methoxyphenyl)imidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties .

Cellular Effects

This compound affects various cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP), a key regulator of many physiological processes . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with its target molecules, further stabilizing these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which can further influence the compound’s activity and efficacy. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, it can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .

properties

IUPAC Name

1-(2-methoxyphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHATQNMMNNTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401244
Record name 1-(2-methoxyphenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62868-43-3
Record name 1-(2-methoxyphenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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